Cas no 54093-33-3 (3-[(2-methoxyethyl)amino]-1-propanol)

3-[(2-Methoxyethyl)amino]-1-propanol is a versatile amino alcohol compound characterized by its bifunctional structure, featuring both an amino and a hydroxyl group. This configuration enables its use as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The methoxyethylamino moiety enhances solubility in polar solvents, while the propanol backbone contributes to reactivity in esterification and etherification reactions. Its balanced hydrophilicity and lipophilicity make it suitable for applications requiring controlled polarity. The compound is valued for its stability under standard conditions and compatibility with a range of reaction conditions, offering flexibility in synthetic pathways.
3-[(2-methoxyethyl)amino]-1-propanol structure
54093-33-3 structure
Product Name:3-[(2-methoxyethyl)amino]-1-propanol
CAS No:54093-33-3
MF:C6H15NO2
MW:133.18880200386
MDL:MFCD12179043
CID:1586921
PubChem ID:18933334
Update Time:2025-05-26

3-[(2-methoxyethyl)amino]-1-propanol Chemical and Physical Properties

Names and Identifiers

    • 3-[(2-methoxyethyl)amino]-1-propanol
    • 4-aza-7-chlorofluorenone
    • 4-aza-7-chloro-9-fluorenone
    • 3-(2-methoxyethylamino)propanol
    • 4-Aza-7-oxaoctanol
    • 7-chloro-4-azafluorenone
    • AGN-PC-00N8PA
    • ACMC-20m4gt
    • CTK0D9600
    • 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-
    • 4-aza-7-chlorofluorenone; 4-aza-7-chloro-9-fluorenone; 3-(2-methoxyethylamino)propanol; 4-Aza-7-oxaoctanol; 7-chloro-4-azafluorenone; AGN-PC-00N8PA; ACMC-20m4gt; CTK0D9600; 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-;
    • 3-((2-Methoxyethyl)amino)propan-1-ol
    • CS-0453444
    • 3-(2-METHOXYETHYLAMINO)PROPAN-1-OL
    • 54093-33-3
    • FD7300
    • SCHEMBL2864906
    • AMY15137
    • SB84147
    • AKOS009030133
    • 3-[(2-methoxyethyl)amino]propan-1-ol
    • MDL: MFCD12179043
    • Inchi: 1S/C6H15NO2/c1-9-6-4-7-3-2-5-8/h7-8H,2-6H2,1H3
    • InChI Key: DENIBZMGTUCCSK-UHFFFAOYSA-N
    • SMILES: O(C)CCNCCCO

Computed Properties

  • Exact Mass: 133.11035
  • Monoisotopic Mass: 133.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 6
  • Complexity: 50.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.49

3-[(2-methoxyethyl)amino]-1-propanol Pricemore >>

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Additional information on 3-[(2-methoxyethyl)amino]-1-propanol

Research Brief on 3-[(2-methoxyethyl)amino]-1-propanol (CAS: 54093-33-3): Recent Advances and Applications

3-[(2-methoxyethyl)amino]-1-propanol (CAS: 54093-33-3) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been the subject of recent studies due to its potential applications in drug development, chemical synthesis, and biological activity modulation. The compound's ether and amino alcohol functionalities make it a versatile intermediate in organic synthesis and a candidate for further pharmacological exploration.

Recent studies have focused on the synthesis and optimization of 3-[(2-methoxyethyl)amino]-1-propanol, with particular attention to its role as a building block for more complex molecules. Researchers have employed advanced techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity, ensuring its suitability for further applications. The compound's stability under various conditions has also been investigated, providing valuable insights for its handling and storage in laboratory and industrial settings.

In the context of drug discovery, 3-[(2-methoxyethyl)amino]-1-propanol has shown promise as a precursor for the development of novel therapeutic agents. Its structural motif is being explored in the design of molecules targeting specific biological pathways, including those involved in inflammation and neurological disorders. Recent in vitro studies have demonstrated its potential to modulate enzyme activity, suggesting possible applications in enzyme inhibition therapies.

The pharmacological properties of derivatives of 3-[(2-methoxyethyl)amino]-1-propanol are currently under investigation. Preliminary results indicate that these derivatives may exhibit improved bioavailability and target specificity compared to their parent compounds. This has sparked interest in the development of new drug candidates based on this chemical scaffold, with several research groups actively pursuing structure-activity relationship studies.

From a chemical perspective, the compound's reactivity has been examined in various synthetic transformations. Recent publications have highlighted its utility in nucleophilic substitution reactions and as a ligand in metal-catalyzed processes. These findings expand the toolbox available to synthetic chemists working on complex molecule construction, particularly in the pharmaceutical industry where such intermediates are highly valued.

Looking forward, the research community anticipates further exploration of 3-[(2-methoxyethyl)amino]-1-propanol's potential. Current studies are focusing on its application in prodrug design and targeted drug delivery systems. The compound's ability to serve as a linker molecule in bioconjugation chemistry is also being investigated, opening new possibilities for the development of antibody-drug conjugates and other advanced therapeutic modalities.

In conclusion, 3-[(2-methoxyethyl)amino]-1-propanol (CAS: 54093-33-3) represents a valuable chemical entity with diverse applications in pharmaceutical research and development. The recent advances in understanding its properties and potential uses underscore its importance as a research focus in chemical biology. As investigations continue, this compound is likely to play an increasingly significant role in the discovery and development of new therapeutic agents and chemical tools.

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